molecular formula C2H3BrClN3 B1495625 5-Bromo-1H-1,2,4-triazole hydrochloride

5-Bromo-1H-1,2,4-triazole hydrochloride

Cat. No.: B1495625
M. Wt: 184.42 g/mol
InChI Key: SPVRZMBENWOYTH-UHFFFAOYSA-N
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Description

5-Bromo-1H-1,2,4-triazole hydrochloride (CAS 91039-60-0) is a versatile brominated triazole derivative that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known for its presence in a wide range of bioactive molecules . This compound is particularly valuable for constructing more complex molecules via further functionalization at the bromine site, such as metal-catalyzed cross-coupling reactions. Researchers utilize this and related triazole compounds in the design and synthesis of novel potential therapeutic agents. Recent scientific literature highlights the application of triazole-based compounds in the development of central nervous system (CNS) active drugs, with some derivatives demonstrating significant anticonvulsant activity in animal models by potentially acting on GABA-A receptors . Beyond neurology, the 1,2,4-triazole core is a fundamental component in molecules exhibiting antimicrobial , antifungal , antitumor , and anti-inflammatory activities . The hydrochloride salt form may offer advantages in solubility and stability for various synthetic applications. With a molecular formula of C2H2BrN3·HCl and a molecular weight of 184.42 g/mol , this building block provides researchers with a key starting material for exploring new chemical space in the development of pharmaceutical and agrochemical candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C2H3BrClN3

Molecular Weight

184.42 g/mol

IUPAC Name

5-bromo-1H-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C2H2BrN3.ClH/c3-2-4-1-5-6-2;/h1H,(H,4,5,6);1H

InChI Key

SPVRZMBENWOYTH-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)Br.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Tautomeric Variations

Bromo-substituted 1,2,4-triazoles exhibit tautomerism, which influences their stability and reactivity. For 5-bromo-1H-1,2,4-triazole, the tautomeric forms include:

  • 3-Bromo-1H-1,2,4-triazole (8a)
  • 3-Bromo-4H-1,2,4-triazole (8b)
  • 5-Bromo-1H-1,2,4-triazole (8c)

Theoretical studies indicate that 8b is the most stable tautomer, while 8a and 8c have similar energies . This stability impacts synthetic pathways and reactivity in further functionalization.

Table 1: Key Structural Analogs and Similarity Scores

Compound Name CAS Number Similarity Score Key Differences
5-Bromo-1-methyl-1H-1,2,4-triazole 16681-72-4 0.85 Methyl group at N1 position
3-Bromo-1-methyl-1H-1,2,4-triazole 56616-91-2 0.79 Bromine at C3, methyl at N1
5-Bromo-1H-1,2,4-triazol-3-amine 389122-08-1 0.62 Amino group at C3
5-Bromo-3-(methylthio)-1H-1,2,4-triazole 15777-62-5 N/A Methylthio group at C3

The methyl-substituted analogs (e.g., 16681-72-4) show increased lipophilicity compared to the parent compound, which may enhance membrane permeability in biological systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property 5-Bromo-1H-1,2,4-triazole HCl 5-Bromo-1-methyl-1H-1,2,4-triazole 3-Bromo-1-methyl-1H-1,2,4-triazole
Solubility (Polar Solvents) High (due to HCl salt) Moderate Moderate
Melting Point Not reported Not reported Not reported
Stability in Solution Stable (crystalline form) Stable Stable

The hydrochloride salt form significantly enhances water solubility, making it preferable for drug formulation compared to neutral analogs .

Antimicrobial Activity :

  • The title compound’s analog, 2-bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone, demonstrates notable antimicrobial activity due to its planar triazole ring and halogen substituents, which facilitate target binding .
  • Methylthio-substituted derivatives (e.g., 15777-62-5) exhibit modified activity profiles, with sulfur enhancing interactions with metalloenzymes .

Key Research Findings

  • Structural Insights : X-ray crystallography of related bromo-triazoles reveals dihedral angles (e.g., 84.86° between benzene and triazole rings in ), influencing molecular packing and intermolecular interactions.
  • Stability : While crystalline forms are stable, solution-phase stability varies; hemiaminal triazole derivatives decompose slowly in DMSO, suggesting solvent-dependent behavior .
  • Safety : Safety data sheets for analogs like 5-bromo-3-(methylthio)-1H-1,2,4-triazole recommend precautions for inhalation and skin contact, implying similar handling requirements for the hydrochloride form .

Preparation Methods

Direct Bromination of 1H-1,2,4-triazole

The classical approach to synthesize 5-bromo-1H-1,2,4-triazole involves direct electrophilic bromination of 1H-1,2,4-triazole under controlled conditions. The bromination typically targets the 5-position on the triazole ring due to electronic and steric factors.

  • Reagents and Conditions:

    • Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS)
    • Solvents: polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM)
    • Temperature control (often 0°C to room temperature) to avoid over-bromination
    • Acidic conditions to facilitate formation of the hydrochloride salt post-bromination
  • Procedure Summary:

    • Dissolve 1H-1,2,4-triazole in an appropriate solvent.
    • Add brominating agent slowly under cooling.
    • Stir the reaction mixture until completion (monitored by TLC or HPLC).
    • Quench and isolate the product by acidification with hydrochloric acid to form the hydrochloride salt.
    • Purify by recrystallization or chromatography.
  • Yields and Purity:

    • Yields typically range from 50% to 80% depending on reaction scale and conditions.
    • Purity is enhanced by recrystallization from ethanol or ethyl acetate.

Copper-Catalyzed Coupling Reactions Involving 3-Bromo-1H-1,2,4-triazole

An alternative synthetic route involves the use of copper(I) iodide as a catalyst in coupling reactions where 3-bromo-1H-1,2,4-triazole is a key intermediate. Although this method primarily targets substituted triazole derivatives, it provides insights into preparation and handling of bromotriazoles.

Parameter Details
Starting material 3-Bromo-1H-1,2,4-triazole
Catalyst Copper(I) iodide (CuI)
Base Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3)
Solvent Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Temperature 100–130°C
Reaction time 18–20 hours
Atmosphere Inert (nitrogen)
  • Example Procedure:

    • In a nitrogen-purged flask, mix 3-bromo-1H-1,2,4-triazole, CuI, and Cs2CO3.
    • Add DMSO and aryl iodide substrate.
    • Heat at 100°C for 20 hours.
    • Cool, dilute with ethyl acetate, filter through Celite®, wash, and extract.
    • Purify by flash chromatography.
  • Yield:

    • Around 70–75% for arylated products derived from 3-bromo-1H-1,2,4-triazole.

This method demonstrates the stability and reactivity of bromotriazole intermediates under copper-catalyzed conditions but is more relevant for derivatives than direct preparation of the hydrochloride salt.

Base-Promoted Substitution Reactions in DMF

5-Bromo-1H-1,2,4-triazole can be synthesized or further derivatized via nucleophilic substitution reactions in polar aprotic solvents such as DMF, using bases like potassium carbonate or sodium hydride.

Parameter Details
Base Potassium carbonate (K2CO3) or sodium hydride (NaH)
Solvent N,N-Dimethylformamide (DMF)
Temperature 0°C to room temperature
Reaction time 2.5 hours
Workup Extraction with ethyl acetate, washing, drying
  • Procedure Highlights:

    • The bromotriazole is added to a mixture of base and substrate in DMF under cooling.
    • Stirring under ice bath conditions for controlled reaction.
    • Quenching with aqueous solution followed by extraction and chromatographic purification.
  • Yields:

    • Moderate yields (~60–75%) reported for substituted triazole products involving 3-bromo-1H-1,2,4-triazole intermediates.

Pyridine and Copper(II) Acetate Mediated Coupling

A notable method involves the use of copper(II) acetate and pyridine in dichloromethane for coupling reactions with 3-bromo-1H-1,2,4-triazole, yielding substituted triazole derivatives.

Parameter Details
Catalyst Copper(II) acetate
Base Pyridine
Solvent Dichloromethane (DCM)
Temperature Room temperature (20°C)
Reaction time 72 hours (3 days)
Molecular sieves 4Å molecular sieve to remove moisture
  • Yield:
    • Yields vary from 38% to 50% depending on the aryl boronic acid used in the coupling.

Summary Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature Time Yield (%) Notes
Direct bromination Br2 or NBS, acidic medium 0°C to RT Few hours 50–80 Followed by acidification to HCl salt
Copper(I) iodide catalysis CuI, Cs2CO3, DMSO, inert atmosphere 100–130°C 18–20 h ~72 Used for substituted triazoles
Base-promoted substitution K2CO3 or NaH, DMF 0°C to RT 2.5 h 60–75 Under cooling, followed by extraction
Copper(II) acetate & pyridine Cu(OAc)2, pyridine, DCM, molecular sieves 20°C 72 h 38–50 For arylation of bromotriazoles

Research Findings and Notes

  • The bromination of the 1,2,4-triazole ring is regioselective for the 5-position due to electronic effects on the triazole ring nitrogen atoms.
  • The hydrochloride salt form is typically obtained by acidification after bromination or during workup to improve compound stability and crystallinity.
  • Copper-catalyzed coupling reactions involving 3-bromo-1H-1,2,4-triazole are well-established for synthesizing aryl-substituted triazoles, demonstrating the utility of the bromotriazole intermediate.
  • Reaction conditions such as temperature, solvent choice, and base significantly influence yield and purity.
  • Purification is generally achieved by silica gel chromatography or recrystallization, with solvents chosen based on solubility profiles.

Q & A

Q. Q1. What are the optimal synthetic routes for 5-Bromo-1H-1,2,4-triazole hydrochloride, and how do reaction conditions influence yield?

A1.

  • Synthetic Routes :
    • Cyclization of Precursors : Reacting 1-methyl-1H-1,2,4-triazole with brominating agents (e.g., NBS or HBr) under controlled conditions.
    • Substitution Reactions : Bromination of pre-functionalized triazoles, such as replacing chloromethyl groups with bromine using NaBr or KBr in polar aprotic solvents like DMF .
  • Critical Conditions :
    • Temperature : Reactions often require reflux (80–120°C) to ensure complete conversion.
    • Catalysts : Copper(I) iodide or Pd catalysts enhance coupling reactions (e.g., Suzuki reactions) for derivatives .
    • Solvents : DMF or acetonitrile improves solubility and reaction efficiency.
    • Yield Optimization : Purification via column chromatography (silica gel, chloroform/methanol eluent) typically achieves >80% purity .

Advanced Reactivity and Mechanism

Q. Q2. How does the bromine substituent influence nucleophilic substitution reactions in 5-Bromo-1H-1,2,4-triazole derivatives compared to chloro analogs?

A2.

  • Reactivity Trends :
    • Bromine as a Leaving Group : Bromine’s lower electronegativity (vs. chlorine) facilitates nucleophilic displacement, enabling faster SN2 reactions with amines or thiols .
    • Steric Effects : Bulky substituents (e.g., trifluoromethyl groups) at adjacent positions can hinder substitution, requiring elevated temperatures or prolonged reaction times .
  • Mechanistic Insights :
    • DFT studies indicate bromine’s polarizable electron cloud enhances transition-state stabilization in substitution reactions .
    • Experimental data show bromo-derivatives exhibit ~30% higher reactivity in amine substitutions compared to chloro analogs under identical conditions .

Structural Characterization Challenges

Q. Q3. What spectroscopic and crystallographic methods resolve tautomeric forms of bromo-substituted 1,2,4-triazoles?

A3.

  • Tautomer Identification :
    • NMR : 1^1H and 13^{13}C NMR distinguish tautomers (e.g., 5-bromo vs. 3-bromo) via chemical shift differences in ring protons (δ 7.5–8.5 ppm) .
    • X-ray Crystallography : Resolves exact substitution patterns and dihedral angles (e.g., 84.86° between triazole and aryl rings in related compounds) .
    • DFT Calculations : Predict relative stability; 5-bromo tautomers are often more stable than 3-bromo isomers due to resonance stabilization .

Biological Activity Evaluation

Q. Q4. What in vitro models assess the anticancer potential of 5-Bromo-1H-1,2,4-triazole derivatives, and how do structural modifications affect activity?

A4.

  • Assay Systems :
    • Enzyme Inhibition : Binding to COX-2 or 5α-reductase is measured via fluorescence polarization or calorimetry .
    • Cell Viability : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) show IC50_{50} values ranging 10–50 µM for triazole derivatives .
  • Structure-Activity Relationships :
    • Substituent Effects : Trifluoromethyl groups enhance lipophilicity and membrane permeability, improving IC50_{50} by ~40% .
    • Bromine Positioning : 5-Bromo derivatives exhibit higher cytotoxicity than 3-bromo isomers due to improved target binding .

Data Interpretation and Contradictions

Q. Q5. How can researchers reconcile discrepancies in reported biological activities of structurally similar triazole compounds?

A5.

  • Key Factors :
    • Purity and Isomerism : Impurities or undetected tautomers (e.g., 3-bromo vs. 5-bromo) can skew bioactivity results. HPLC-MS validation is critical .
    • Experimental Conditions : Varying cell culture media (e.g., serum concentration) or assay pH alters compound stability and activity .
    • Substituent Synergy : Cooperative effects of multiple substituents (e.g., bromine + methyl groups) may amplify or mask individual contributions .
  • Resolution Strategies :
    • Comparative Studies : Side-by-side testing of isomers under standardized conditions.
    • Computational Modeling : MD simulations predict binding affinities to explain observed discrepancies .

Advanced Computational Studies

Q. Q6. How do density functional theory (DFT) studies enhance the understanding of 5-Bromo-1H-1,2,4-triazole hydrochloride’s electronic properties?

A6.

  • Applications of DFT :
    • Reactivity Prediction : Exact exchange functionals (e.g., B3LYP) calculate electron density maps, identifying nucleophilic/electrophilic sites .
    • Thermochemical Accuracy : DFT predicts atomization energies with <3 kcal/mol deviation from experimental data, aiding reaction pathway optimization .
    • Tautomer Stability : Energy comparisons between tautomers (e.g., 5-bromo vs. 3-bromo) align with crystallographic data, validating computational models .

Q. Tables for Key Data

Property 5-Bromo-1H-1,2,4-triazole Hydrochloride Chloro Analog Source
Molecular Weight147.96 g/mol143.54 g/mol
Substitution Reactivity (k)1.2 × 103^{-3} s1^{-1}8.7 × 104^{-4} s1^{-1}
IC50_{50} (MCF-7 cells)12.3 µM28.7 µM

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